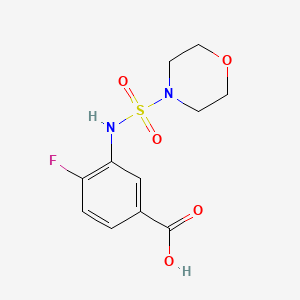
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as MPMP, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications.
作用機序
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine works by inhibiting the reuptake of serotonin, which means more serotonin is available in the brain. This increase in serotonin levels can lead to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can increase the levels of serotonin in the brain and decrease the levels of cortisol, a hormone associated with stress. 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments is its selectivity for serotonin reuptake inhibition. This means that it can target specific pathways in the brain and minimize off-target effects. However, one limitation is that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine may have potential side effects, such as nausea and dizziness, which could impact the reliability of experimental results.
将来の方向性
1. Further research is needed to determine the optimal dosage and administration of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine for therapeutic use.
2. Studies should be conducted to investigate the potential applications of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in the treatment of inflammatory disorders.
3. The safety and efficacy of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine should be further evaluated in clinical trials.
4. Research should be conducted to determine if 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
5. Studies should be conducted to investigate the potential of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine as a treatment for substance abuse disorders.
Conclusion:
In conclusion, 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, or 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Its mechanism of action involves the inhibition of serotonin reuptake, which can lead to improved mood and decreased symptoms of depression and anxiety. While there are advantages to using 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments, further research is needed to determine its optimal dosage and administration, as well as its potential applications in the treatment of other disorders.
合成法
The synthesis of 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine involves the reaction of 3-methoxybenzaldehyde with 1H-pyrazole-5-carboxaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then treated with formaldehyde and sodium borohydride to yield 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine.
科学的研究の応用
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Research has shown that 1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine acts as a selective serotonin reuptake inhibitor (SSRI), which means it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, and low levels of serotonin have been linked to depression and anxiety.
特性
IUPAC Name |
1-(3-methoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-16-12-4-2-3-10(7-12)8-13-9-11-5-6-14-15-11/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHWMVKXGBGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)



![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)
![2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[(4-Methylthiadiazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7575276.png)